molecular formula C13H18N4O2 B2472469 (5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide CAS No. 2418594-23-5

(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide

Cat. No. B2472469
CAS RN: 2418594-23-5
M. Wt: 262.313
InChI Key: YXUAFNNMGVTMBO-DTWKUNHWSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their diverse biological activities . They are often used in the development of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions . For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through green methodologies .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can act as both a directing and transforming group in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the target they interact with. For example, some pyrazole derivatives have shown promising biological activity towards CB1 receptors .

Future Directions

The future research directions for pyrazole derivatives could involve the development of more efficient synthesis methods, the exploration of new biological activities, and the design of derivatives with improved properties .

properties

IUPAC Name

(5S,7R)-N-(cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-4-17-12(13(18)15-6-5-14)10-7-8(2)19-9(3)11(10)16-17/h8-9H,4,6-7H2,1-3H3,(H,15,18)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUAFNNMGVTMBO-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CC(OC(C2=N1)C)C)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C2C[C@@H](O[C@@H](C2=N1)C)C)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide

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